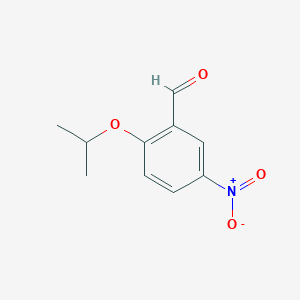

2-Isopropoxy-5-nitrobenzaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-nitro-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(2)15-10-4-3-9(11(13)14)5-8(10)6-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPVPJUHWLYGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468535 | |

| Record name | 2-isopropoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166263-27-0 | |

| Record name | 2-isopropoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Strategic Precursor in Synthetic Chemistry

The primary importance of 2-Isopropoxy-5-nitrobenzaldehyde lies in its role as a crucial intermediate for the preparation of modified second-generation Hoveyda-Grubbs catalysts. These ruthenium-based catalysts are workhorses in olefin metathesis, a powerful carbon-carbon double bond-forming reaction with wide-ranging applications in pharmaceuticals, polymers, and materials science.

The introduction of a nitro group at the 5-position and an isopropoxy group at the 2-position of the benzaldehyde (B42025) moiety is a deliberate and strategic modification. The electron-withdrawing nature of the nitro group in the para position relative to the isopropoxy group enhances the catalytic activity of the final Hoveyda-Grubbs catalyst. This electronic modification is believed to facilitate the initiation of the catalytic cycle by weakening the coordination of the isopropoxy oxygen to the ruthenium center.

The synthesis of these advanced catalysts involves the reaction of this compound to form a styrenyl ether which then coordinates to the ruthenium metal center. This specific precursor allows for the creation of catalysts with a fine-tuned balance of stability and high reactivity, a critical requirement for challenging metathesis reactions.

Modern synthetic methods have focused on the efficient and scalable production of this compound. One notable advancement is the use of continuous flow chemistry for the nitration of 2-isopropoxybenzaldehyde (B1295665). sigmaaldrich.cn This method offers a selective, efficient, and reproducible route to the desired product, overcoming some of the challenges and hazards associated with traditional batch nitration processes. sigmaaldrich.cn For instance, a continuous flow process using a microreactor can achieve a high yield and selectivity, with a significant production rate, making this key precursor more accessible for industrial applications. sigmaaldrich.cn

Table 1: Synthesis of this compound

| Method | Starting Material | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Batch Protocol | 2-Isopropoxybenzaldehyde | Fuming HNO₃, CH₂Cl₂ | -10 °C to 10 °C over 10 h | 50% | sigmaaldrich.cn |

| Continuous Flow | 2-Isopropoxybenzaldehyde | Fuming HNO₃ | Microreactor, 120 min | 65% | sigmaaldrich.cn |

Historical Context of Its Development and Applications

Nitration of 2-Isopropoxybenzaldehyde (B1295665): Core Reaction Pathway

The fundamental reaction involves the introduction of a nitro group (-NO2) onto the benzene ring of 2-Isopropoxybenzaldehyde. The position of this substitution is critical, with the 5-position being the desired outcome for its use as a catalyst precursor. acs.org

Traditional Batch Synthesis Protocols

Batch synthesis represents the conventional approach to this nitration. In a typical optimized laboratory-scale protocol, a solution of 2-Isopropoxybenzaldehyde in a solvent like dichloromethane (B109758) is added dropwise to a stirred, cooled amount of a nitrating agent, such as neat red fuming nitric acid. acs.org The reaction temperature is carefully controlled, starting at a low temperature (e.g., -10 °C) and gradually warming over an extended period (e.g., 10 hours) to facilitate the reaction while managing its exothermic nature. acs.org Following the reaction, a workup procedure involving an alkali solution and subsequent recrystallization from a solvent like ethanol (B145695) is required to isolate the product. acs.org

Despite its straightforward setup, batch processing for the nitration of 2-Isopropoxybenzaldehyde is fraught with significant challenges:

Regioselectivity: The directing effects of the isopropoxy and aldehyde groups on the aromatic ring can lead to the formation of multiple isomers. The primary challenge is controlling the position of nitration to favor the desired 5-nitro isomer over others, such as the 3-nitro or 7-nitro isomers. In typical batch protocols, this lack of control results in a mixture of products. For instance, an optimized batch process can yield an average isomer ratio of 75:25 for the desired this compound versus the primary undesired isomer, leading to a modest isolated yield of only 50% for the target compound after purification. acs.org The regioselectivity in the nitration of substituted benzenes is influenced by complex electronic and steric factors, and achieving high selectivity can be difficult without precise reaction control. nih.gov

Handling of Hazardous Reagents: The reaction employs highly corrosive and hazardous reagents like red fuming nitric acid. acs.orgacs.org Handling large quantities of such materials in a batch reactor poses significant safety risks, including the potential for runaway exothermic reactions, which are difficult to control in large vessels with limited surface-area-to-volume ratios.

Continuous Flow Chemistry Approaches

To overcome the limitations of batch synthesis, continuous flow chemistry has been applied to the nitration of 2-Isopropoxybenzaldehyde. acs.orgacs.org This modern approach involves continuously pumping streams of reactants through a reactor, where they mix and react in a confined and highly controlled environment. This technique offers enhanced safety, selectivity, and reproducibility for challenging chemical processes. acs.org

The core of the continuous flow setup for this synthesis is the microreactor. For the nitration of 2-isopropoxybenzaldehyde, a silicon-glass microreactor has been effectively used. acs.org Such reactors are characterized by internal channels with sub-millimeter dimensions, which provide an exceptionally high surface-area-to-volume ratio. microflutech.comacs.org This design allows for extremely efficient heat transfer, enabling precise temperature control and rapidly dissipating the heat generated during the highly exothermic nitration reaction. acs.orgyoutube.com The reactor system typically consists of modules for mixing and reaction. google.comresearchgate.net Reactant streams are introduced via precision pumps into a mixing zone before entering the temperature-controlled reaction channels, ensuring rapid and homogenous mixing, which is critical for selectivity. google.com

Flow systems offer unparalleled control over reaction parameters, allowing for fine-tuning to maximize yield and purity. acs.org

Temperature: Microreactors enable the maintenance of a stable and uniform temperature profile throughout the reaction zone. This precise thermal control minimizes the formation of thermal-related byproducts that are more common in less-controlled batch reactors. acs.org

Residence Time: The time the reactants spend in the reactor can be precisely controlled by adjusting the total flow rate of the pumps. This allows for the optimization of reaction time to achieve maximum conversion to the desired 5-nitro isomer while minimizing the formation of dinitrated or other impurities. acs.org

Acid Concentration: The use of syringe pumps allows for the precise control of the flow rate ratio between the 2-Isopropoxybenzaldehyde solution and the nitrating agent. acs.org This enables the optimization of the molar ratio of reactants, which is a critical factor in controlling the regioselectivity of the nitration and ensuring the efficient use of the hazardous nitric acid.

The table below summarizes key parameters for the flow synthesis of this compound.

| Parameter | Optimized Value/Condition | Purpose |

| Reactor Type | Silicon-Glass Microreactor acs.org | Provides excellent heat transfer and chemical resistance. |

| Nitrating Agent | Red Fuming HNO₃ acs.org | Serves as the source of the electrophilic nitronium ion. |

| Temperature | Precisely Controlled acs.org | Minimizes side reactions by managing the exothermic process. |

| Residence Time | Optimized via Flow Rate acs.org | Maximizes conversion to the desired product. |

| Productivity | 13 g/h acs.org | Demonstrates the high throughput capacity of the flow system. |

The application of continuous flow chemistry leads to significant improvements in both the efficiency and reproducibility of the synthesis of this compound. acs.orgacs.org The precise control over reaction parameters ensures that the process is highly reproducible from run to run, a significant advantage for producing consistent quantities of the building block for catalyst synthesis. acs.org The efficiency is markedly enhanced compared to batch methods, with one reported flow system achieving a productivity of 13 g/h of the desired product. acs.org This high throughput, combined with improved selectivity, makes flow synthesis a superior method for the large-scale production of this compound. acs.org

The following table provides a comparative analysis of the batch and continuous flow methodologies.

| Feature | Traditional Batch Synthesis acs.org | Continuous Flow Synthesis acs.orgacs.org |

| Yield (Isolated) | ~50% | High |

| Selectivity | Lower (e.g., 75:25 isomer ratio) | High |

| Productivity | Low | High (e.g., 13 g/h) |

| Safety | Significant risks with hazardous reagents | Inherently safer due to small reaction volume |

| Reproducibility | Variable | High |

| Heat Transfer | Poor | Excellent |

Process Intensification and Scalability Considerations for Industrial Production

The industrial production of this compound presents challenges, particularly concerning the safety and selectivity of the nitration step. Traditional batch processes for nitration can be hazardous and difficult to control. acs.org To address these issues, process intensification techniques, such as continuous flow chemistry, have been explored. acs.orgacs.org

Continuous flow synthesis offers significant advantages for the nitration of 2-isopropoxybenzaldehyde. By using a silicon-glass microreactor, researchers have developed a selective, efficient, and reproducible process. acs.org This method involves the nitration of 2-isopropoxybenzaldehyde with red fuming nitric acid (HNO₃). acs.org The use of a microreactor allows for precise control over reaction parameters like temperature and residence time, which is crucial for managing the hazardous nature of the nitration process and improving selectivity. acs.orgamazonaws.com

A notable achievement in this area is the development of a continuous flow setup that yields a production rate of 13 g/h. acs.orgacs.org In one specific run lasting 120 minutes, 26 g of pure this compound was produced with a 65% yield and 87% selectivity. acs.org This demonstrates the potential for scaling up production in a controlled and efficient manner. The ability to complete screening experiments within days and produce substantial quantities of the product in a short time highlights the efficiency of this intensified process. acs.org

Table 1: Continuous Flow Synthesis Parameters for this compound

| Parameter | Value | Reference |

| Reactant | 2-Isopropoxybenzaldehyde | acs.org |

| Nitrating Agent | Red Fuming HNO₃ | acs.org |

| Reactor Type | Silicon-Glass Microreactor | acs.org |

| Production Rate | 13 g/h | acs.orgacs.org |

| Yield | 65% | acs.org |

| Selectivity | 87% | acs.org |

| Run Time | 120 minutes | acs.org |

| Total Product | 26 g | acs.org |

This approach not only enhances safety and productivity but also provides a reproducible chemical process suitable for the large-scale synthesis required for industrial applications. acs.org

Alternative Synthetic Routes and Precursor Modifications

While the direct nitration of 2-isopropoxybenzaldehyde is a common route, alternative synthetic strategies and precursor modifications offer different pathways to obtain this compound and related structures.

One alternative approach begins with a different precursor, such as 2-hydroxy-4-nitrobenzoic acid. A two-step synthesis involves the reaction of 2-hydroxy-4-nitrobenzoic acid with an excess of 2-iodopropane (B156323). This is followed by hydrolysis of the resulting intermediate, isopropyl 2-isopropoxy-4-nitrobenzoate, to yield the desired product. csic.es This method highlights how modifying the initial precursor can provide an alternative pathway.

General methods for the synthesis of aromatic aldehydes could also be adapted. For instance, the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent prepared from raw materials like an aromatic compound and N,N-disubstituted formamide (B127407) with phosgene, offers a one-step synthesis for various aromatic aldehydes and is suitable for industrial production due to its low cost and high yield. google.com Another general method is the Gatterman-Koch reaction, where benzene is treated with carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a Lewis acid to produce benzaldehyde (B42025). organicmystery.com These methods could potentially be applied to suitably substituted precursors to generate this compound.

Furthermore, modifications to the synthesis of the nitrobenzaldehyde core structure itself can be considered. The synthesis of 2-nitrobenzaldehyde (B1664092) from the inexpensive starting material 2-nitrotoluene (B74249) has been explored extensively. chem-soc.sigoogle.comprepchem.com Routes include oxidation of 2-nitrotoluene or condensation with diethyl oxalate (B1200264) followed by oxidation. chem-soc.siprepchem.com While these methods target the parent 2-nitrobenzaldehyde, they represent foundational precursor chemistry that could be adapted. For example, introducing the isopropoxy group at an earlier stage in the synthesis of the nitroaromatic ring system could be a viable alternative strategy.

Yield Optimization Strategies and Regioselectivity Control

Optimizing the yield and controlling the regioselectivity are paramount in the synthesis of this compound. The primary challenge in the nitration of 2-isopropoxybenzaldehyde is directing the nitro group to the desired C-5 position relative to the formyl group, avoiding the formation of other isomers.

In the nitration of substituted benzaldehydes, the directing effects of the existing substituents play a crucial role. The isopropoxy group at C-2 is an ortho-, para-director, while the aldehyde group at C-1 is a meta-director. This leads to potential nitration at C-3 and C-5. Achieving high regioselectivity for the 5-nitro isomer is a key objective.

Studies using continuous flow microreactors have shown that reaction conditions are critical for controlling the outcome. amazonaws.com For the nitration of 2-hydroxybenzaldehyde, a precursor to the isopropoxy derivative, temperature was identified as a crucial factor. The optimal temperature for the nitration was found to be 60°C, with lower temperatures leading to incomplete conversion. amazonaws.com While optimizing the stoichiometric ratio of substrate to nitric acid improved conversion, achieving high selectivity remained a challenge, with the best-case ratio of 5-nitro to 3-nitro isomers being approximately 57:42. amazonaws.com

For the direct nitration of 2-isopropoxybenzaldehyde, the continuous flow method has successfully achieved a high selectivity of 87% for the desired this compound. acs.org This indicates that the choice of substrate and fine-tuning of the reaction conditions in a microreactor environment are effective strategies for regioselectivity control.

Table 2: Factors Influencing Yield and Regioselectivity

| Reaction | Precursor | Key Parameter | Observation | Reference |

| Nitration | 2-Hydroxybenzaldehyde | Temperature | Optimal at 60°C for conversion. | amazonaws.com |

| Nitration | 2-Hydroxybenzaldehyde | Stoichiometry | Optimal substrate to 65% HNO₃ ratio of 1:4.36; best isomer ratio 57:42. | amazonaws.com |

| Nitration | 2-Isopropoxybenzaldehyde | Reaction System | Continuous flow microreactor achieved 87% selectivity for the 5-nitro isomer. | acs.org |

| Hydrolysis | Isopropyl 2-isopropoxy-4-nitrobenzoate | Reagent/Temperature | 45% NaOH at 80°C led to side products; LiOH at room temp. gave 82% yield. | csic.es |

These findings underscore the importance of systematic optimization of reaction parameters, including temperature, stoichiometry, and reagent selection, to maximize the yield and regioselectivity in the synthesis of this compound and its analogues.

Chemical Reactivity and Transformation Pathways of 2 Isopropoxy 5 Nitrobenzaldehyde

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing moiety that significantly influences the chemical behavior of the aromatic ring and is itself a site of various chemical transformations.

Reductive Transformations (e.g., to amino derivatives)

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to various aniline (B41778) derivatives. In the case of 2-isopropoxy-5-nitrobenzaldehyde, this reduction can be achieved using several methods. A common approach is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is often efficient for the reduction of both aliphatic and aromatic nitro groups to their corresponding amines.

Another effective method involves the use of metals in acidic media, such as iron (Fe) in acetic acid or tin (Sn) in hydrochloric acid. These reagents provide a milder alternative for reducing nitro groups to amines, often in the presence of other reducible functional groups. For instance, the reduction of a similar compound, 5-methoxy-2-nitrobenzoic acid, to 2-amino-5-methoxybenzoic acid was successfully carried out using palladium on carbon with a hydrogen balloon in tetrahydrofuran (B95107) (THF), yielding a brown solid.

A patent describes a one-step synthesis of 2-aminobenzaldehyde (B1207257) from o-nitrotoluene using sodium polysulfide in an alcohol solvent, achieving a high yield. google.com While this is not the exact target molecule, it demonstrates a viable reductive pathway for related nitroaromatic compounds. The reduction of nitroarenes can also be accomplished with sodium hydrosulfite. A historical patent details the reduction of a mixture of nitrobenzaldehydes using sodium hydrosulfite, followed by acidification to separate the resulting amino derivatives. google.com

The resulting 2-amino-5-isopropoxybenzaldehyde (B13662602) is a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. bldpharm.combldpharm.com

Reactions Influenced by the Electron-Withdrawing Nature of the Nitro Moiety

The potent electron-withdrawing effect of the nitro group, through both inductive and resonance effects, decreases the electron density of the benzene (B151609) ring. This deactivation makes the aromatic ring less susceptible to electrophilic substitution reactions. However, it facilitates nucleophilic aromatic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring.

The electron-withdrawing nature of the nitro group also enhances the acidity of protons on adjacent alkyl groups, a principle that is more relevant to derivatives of 2-isopropoxy-5-nitrotoluene. This effect is due to the stabilization of the resulting carbanion through resonance with the nitro group.

Reactions of the Aldehyde Functional Group

The aldehyde group is a versatile functional group that readily undergoes a variety of reactions, including condensation, nucleophilic addition, oxidation, and reduction.

Condensation Reactions (e.g., with amines to form Schiff bases)

Aldehydes react with primary amines to form imines, also known as Schiff bases. This condensation reaction is a cornerstone of organic synthesis. The reaction of this compound with a primary amine would proceed via the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the corresponding Schiff base. nih.gov The formation of Schiff bases from various nitrobenzaldehydes and amines has been widely reported. For example, chiral Schiff base ligands have been prepared by reacting ortho-, meta-, and para-nitrobenzaldehydes with (1R,2R)-(-)-1,2-diaminocyclohexane in refluxing ethanol (B145695), resulting in good yields. nih.gov Similarly, the condensation of m-nitrobenzaldehyde with p-chloroaniline in ethanol with a catalytic amount of glacial acetic acid leads to the formation of the corresponding Schiff base. youtube.com

The general procedure for synthesizing Schiff bases often involves refluxing the aldehyde and amine in a suitable solvent like ethanol, sometimes with an acid catalyst to facilitate the dehydration step. nih.govyoutube.com

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and is susceptible to attack by nucleophiles. Aldehydes are generally more reactive towards nucleophilic addition than ketones due to less steric hindrance and greater polarization of the carbonyl group. ncert.nic.in The electron-withdrawing nitro group in this compound further enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.

A classic example of nucleophilic addition is the reaction with hydrogen cyanide (HCN) to form a cyanohydrin. This reaction is typically catalyzed by a base, which generates the more nucleophilic cyanide ion (CN⁻). ncert.nic.in Another important class of nucleophilic addition reactions involves the use of organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi). These reagents add an alkyl or aryl group to the carbonyl carbon, forming a secondary alcohol after acidic workup.

The addition of sodium bisulfite (NaHSO₃) to aldehydes is another characteristic nucleophilic addition reaction, often used for the purification of aldehydes as it forms a crystalline adduct.

Oxidation and Reduction of the Aldehyde

Oxidation:

Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. ncert.nic.in Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and nitric acid (HNO₃) can be used. ncert.nic.in Milder oxidizing agents such as Tollens' reagent ([Ag(NH₃)₂]⁺) and Fehling's solution (a complex of Cu²⁺ and tartrate ions) are also effective and are often used as qualitative tests for aldehydes. ncert.nic.in The oxidation of benzaldehyde (B42025) derivatives to benzoic acids is a common transformation. For instance, the oxidation of primary alcohols to carboxylic acids can be achieved using chromium trioxide (CrO₃) and periodic acid (H₅IO₆) in acetonitrile. khanacademy.org

Reduction:

The aldehyde group can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.inorganicreactions.orgwikipedia.org Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel can also be employed. ncert.nic.in For example, the reduction of 4-nitrobenzaldehyde (B150856) with sodium borohydride can yield 4-nitrobenzyl alcohol. researchgate.net It is important to note that harsher reducing agents like LiAlH₄ can also reduce the nitro group. researchgate.net Therefore, selective reduction of the aldehyde in the presence of a nitro group often requires milder and more specific reagents or reaction conditions. Metal alkoxyaluminum hydrides, which have moderated reactivity compared to LiAlH₄, can offer increased chemoselectivity in such reductions. organicreactions.orgwikipedia.org

Reactivity of the Isopropoxy Moiety

The isopropoxy group (-OCH(CH₃)₂) in this compound is an ether linkage, which is generally stable under many reaction conditions. However, this group can undergo cleavage under specific, typically harsh, conditions.

The primary reaction of the isopropoxy group is acidic cleavage. nih.govresearchgate.netmsu.edunih.gov This reaction is characteristic of ethers and typically requires a strong acid, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction proceeds via protonation of the ether oxygen, which makes the isopropoxy group a better leaving group. Following protonation, a nucleophilic attack by the halide ion occurs.

The mechanism of this cleavage can be either Sₙ1 or Sₙ2, depending on the nature of the alkyl groups attached to the ether oxygen. In the case of this compound, the isopropoxy group is a secondary alkyl ether. Cleavage can therefore proceed through a mixture of Sₙ1 and Sₙ2 pathways. researchgate.net The Sₙ2 pathway would involve the nucleophilic attack of the halide on the less sterically hindered carbon of the protonated ether. However, the secondary nature of the isopropyl group can also allow for the formation of a secondary carbocation intermediate via an Sₙ1 mechanism.

The products of this cleavage would be 2-hydroxy-5-nitrobenzaldehyde (B32719) and 2-halopropane. It is important to note that the aromatic C-O bond is significantly stronger and not susceptible to cleavage under these conditions.

| Reaction Type | Reagents | Products | Mechanism |

| Acidic Cleavage | HI or HBr | 2-hydroxy-5-nitrobenzaldehyde, 2-halopropane | Sₙ1/Sₙ2 |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene and its derivatives. The regiochemical outcome of EAS on this compound is determined by the directing effects of the existing substituents.

The isopropoxy group is an alkoxy group, which is a strongly activating and ortho, para-directing group. This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution at the ortho and para positions.

Conversely, the nitro group (-NO₂) and the aldehyde group (-CHO) are both deactivating and meta-directing groups. youtube.com They withdraw electron density from the aromatic ring through both inductive and resonance effects, which destabilizes the arenium ion intermediate, particularly when the electrophile attacks the ortho and para positions.

In this compound, the positions on the aromatic ring are influenced by these competing effects. The isopropoxy group at position 2 directs incoming electrophiles to positions 4 and 6 (ortho and para to it). The nitro group at position 5 directs incoming electrophiles to positions 3 (meta to it). The aldehyde group at position 1 directs to position 3 (meta to it).

The powerful activating and ortho, para-directing effect of the isopropoxy group generally dominates over the deactivating, meta-directing effects of the nitro and aldehyde groups. Therefore, electrophilic substitution is most likely to occur at the positions activated by the isopropoxy group. Of the available positions, position 4 is sterically less hindered than position 6 (which is between the isopropoxy and aldehyde groups). Thus, electrophilic attack is predicted to occur predominantly at the C4 position.

| Substituent | Position | Effect on Reactivity | Directing Effect |

| Isopropoxy | 2 | Activating | ortho, para |

| Nitro | 5 | Deactivating | meta |

| Aldehyde | 1 | Deactivating | meta |

Predicted Major Product of Electrophilic Aromatic Substitution:

| Reaction | Reagent | Predicted Major Product |

| Halogenation | Br₂/FeBr₃ | 4-Bromo-2-isopropoxy-5-nitrobenzaldehyde |

| Nitration | HNO₃/H₂SO₄ | 2-Isopropoxy-4,5-dinitrobenzaldehyde |

| Sulfonation | SO₃/H₂SO₄ | This compound-4-sulfonic acid |

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups. nih.gov The presence of the nitro group, a powerful electron-withdrawing group, makes the aromatic ring of this compound susceptible to nucleophilic attack.

For SₙAr to occur, a good leaving group must be present on the ring, typically a halide. In this compound itself, there is no such leaving group. However, if a halogen were introduced to the ring, for instance at the C4 or C6 position through electrophilic halogenation, the resulting halo-derivative would be a candidate for SₙAr.

The nitro group strongly activates the ortho and para positions to nucleophilic attack. In a hypothetical 4-halo-2-isopropoxy-5-nitrobenzaldehyde, the halogen at C4 is ortho to the nitro group at C5, making it highly activated towards substitution. Similarly, a halogen at C6 would be para to the nitro group and also activated.

The reaction proceeds via the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electron-withdrawing nitro group, which is a crucial stabilizing factor. researchgate.net In the final step, the leaving group is expelled, and the aromaticity of the ring is restored.

Common nucleophiles for SₙAr reactions include amines, alkoxides, and hydroxides. For instance, reaction with an amine would yield an amino-substituted product, while reaction with an alkoxide would result in the formation of a new ether.

Potential Nucleophilic Aromatic Substitution Reactions (on a hypothetical halo-derivative):

| Substrate | Nucleophile | Potential Product |

| 4-Chloro-2-isopropoxy-5-nitrobenzaldehyde | Ammonia (NH₃) | 4-Amino-2-isopropoxy-5-nitrobenzaldehyde |

| 4-Chloro-2-isopropoxy-5-nitrobenzaldehyde | Sodium methoxide (B1231860) (NaOCH₃) | 4-Methoxy-2-isopropoxy-5-nitrobenzaldehyde |

Derivatives and Their Applications in Advanced Organic Synthesis

Role in the Synthesis of Catalytic Systems

The strategic placement of the isopropoxy and nitro groups on the benzaldehyde (B42025) ring allows 2-isopropoxy-5-nitrobenzaldehyde to serve as an essential starting material for the creation of sophisticated catalysts, particularly for olefin metathesis.

Precursor for Nitro-Substituted Hoveyda-Grubbs Metathesis Catalysts

This compound is a crucial precursor for the synthesis of nitro-substituted Hoveyda-Grubbs catalysts. nih.govrug.nl These ruthenium-based catalysts are renowned for their high activity and stability in a wide range of olefin metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and enyne metathesis. nih.govrug.nl The synthesis of these catalysts typically involves the alkylation of a nitrosalicylaldehyde to introduce the isopropoxy group, followed by a series of reactions to form the final ruthenium carbene complex. rug.nlscispace.com The presence of the nitro group on the benzylidene ligand significantly enhances the catalyst's performance. rug.nlresearchgate.net

The general synthetic route to these catalysts begins with the alkylation of 5-nitrosalicylaldehyde with 2-iodopropane (B156323) to yield this compound. rug.nlscispace.com This aldehyde is then converted to the corresponding 2-isopropoxy-5-nitrostyrene. Finally, a metathesis reaction with a first or second-generation Grubbs catalyst affords the desired nitro-substituted Hoveyda-Grubbs catalyst. rug.nl

| Starting Material | Key Intermediate | Final Catalyst Type | Reference |

|---|---|---|---|

| 5-Nitrosalicylaldehyde | This compound | Nitro-Substituted Hoveyda-Grubbs Catalysts | rug.nlrug.nlscispace.com |

Mechanistic Insights into Catalyst Performance Enhancement via Nitro-Substitution

The introduction of a nitro group at the 5-position of the benzylidene ligand in Hoveyda-Grubbs catalysts leads to a dramatic increase in their catalytic activity. nih.govrug.nl This enhancement is attributed to the strong electron-withdrawing nature of the nitro group. researchgate.net The decreased electron density on the chelating oxygen atom of the isopropoxy group is thought to facilitate the dissociation of the Ru-O bond, which is a key step in the initiation of the catalytic cycle. This leads to a faster generation of the active catalytic species. rug.nl

Studies have shown that this electronic activation leads to catalysts that are significantly more active than the standard second-generation Grubbs catalyst and the parent Hoveyda-Grubbs catalyst. nih.govrug.nl While the enhancement in reactivity is slightly lower than that observed for sterically activated Hoveyda-Grubbs catalysts, the nitro-substituted versions offer a valuable balance of high activity and stability. nih.govrug.nl However, attempts to combine both steric and electronic activation have often resulted in a significant decrease in the catalyst's stability. nih.govrug.nl

Preparation of Advanced Organic Scaffolds

Beyond its role in catalyst synthesis, this compound is a versatile building block for constructing a variety of complex organic molecules with potential applications in materials science and medicinal chemistry.

Synthesis of Schiff Bases and their Coordination Chemistry

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. mdpi.comsci-hub.seresearchgate.netmdpi.com These compounds are characterized by a carbon-nitrogen double bond and are important ligands in coordination chemistry. The nitro group in the benzaldehyde precursor can influence the electronic properties and, consequently, the coordinating ability of the resulting Schiff base ligand. sci-hub.se

The synthesis of these Schiff bases is typically achieved by refluxing an equimolar mixture of this compound and a suitable amine in an alcoholic solvent. researchgate.netmdpi.com The resulting Schiff bases can then be used to form stable complexes with various transition metal ions. mdpi.comsci-hub.se The nature of the metal ion and the Schiff base ligand determines the geometry and properties of the resulting coordination complex.

| Reactant | Product Type | Key Reaction | Reference |

|---|---|---|---|

| This compound and Primary Amines | Schiff Bases (Imines) | Condensation | researchgate.netmdpi.com |

Formation of Hydrazones, Acridones, and N-Oxides

The reactivity of the aldehyde group in this compound allows for its conversion into other important functional groups and heterocyclic systems. For instance, it can react with hydrazine (B178648) derivatives to form hydrazones.

Furthermore, while direct synthesis from this compound is less commonly reported, related nitrobenzaldehydes are known to be precursors for acridone (B373769) and N-oxide derivatives. The synthesis of acridones often involves the condensation of an anthranilic acid derivative with a substituted benzaldehyde, followed by cyclization. The nitro group's presence can influence the reaction conditions and the properties of the final acridone product. The formation of N-oxides can be achieved through the oxidation of the corresponding nitrogen-containing heterocycle, which could be synthesized using the aldehyde as a starting material.

Integration into Heterocyclic Compound Synthesis

The versatile reactivity of this compound makes it a valuable component in the synthesis of various heterocyclic compounds. The aldehyde functionality can participate in a range of cyclization reactions to form five, six, or even larger membered rings containing heteroatoms like nitrogen, oxygen, or sulfur. For example, nitro-substituted aromatic aldehydes are utilized in the synthesis of six-membered heterocycles like piperidines and tetrahydropyrans through various reaction pathways, including Michael additions and cascade reactions. rsc.org

The presence of the nitro group can direct the regioselectivity of these cyclization reactions and can also be a functional handle for further transformations in the synthesized heterocyclic system. This allows for the creation of a diverse library of heterocyclic compounds with potential biological activities or material properties.

This compound: A Key Building Block in the Design of Novel Molecular Architectures

The chemical compound this compound serves as a valuable and versatile building block in advanced organic synthesis, contributing significantly to the construction of novel and complex molecular architectures. Its unique substitution pattern, featuring an isopropoxy group ortho to the aldehyde and a nitro group para to the isopropoxy group, imparts distinct electronic and steric properties that chemists can exploit to create sophisticated molecules with tailored functions. This includes the synthesis of highly efficient catalysts and the formation of intricate heterocyclic and macrocyclic structures.

The Strategic Importance of Functional Groups

The aldehyde functionality of this compound is a reactive handle that readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This makes it an ideal starting point for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group, combined with the electron-donating and sterically bulky isopropoxy group, modulates the reactivity of the aromatic ring and the aldehyde, influencing the course of chemical transformations and the stability of the resulting products.

Crafting High-Performance Catalysts

A significant application of this compound is in the synthesis of modified Hoveyda-Grubbs catalysts, which are instrumental in olefin metathesis reactions. Olefin metathesis is a powerful tool in organic chemistry for the formation of carbon-carbon double bonds, and the efficiency and selectivity of the catalyst are paramount.

Researchers have successfully synthesized a nitro-substituted Hoveyda-Grubbs second-generation catalyst starting from this compound. The synthetic route involves the olefination of the aldehyde to form the corresponding styrene (B11656) derivative, which is then reacted with a Grubbs catalyst precursor. The presence of the nitro group in the resulting catalyst has been shown to dramatically enhance its activity compared to the unsubstituted parent catalyst. rug.nl This electronic activation, coupled with the steric influence of the isopropoxy group, leads to a highly efficient and stable catalyst suitable for various metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and enyne metathesis. rug.nl

The synthesis of this compound for this purpose has been optimized using continuous flow chemistry, allowing for a selective, efficient, and reproducible nitration of 2-isopropoxybenzaldehyde (B1295665). This method provides a safe and scalable process for producing this key building block for large-scale catalyst synthesis.

A Gateway to Complex Heterocyclic Systems

The reactivity of the aldehyde group in this compound makes it a prime candidate for the construction of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials. One of the most common methods to achieve this is through Schiff base condensation.

By reacting this compound with various primary amines, a wide array of Schiff bases (imines) can be synthesized. These Schiff bases are not merely synthetic intermediates but can also be the final target molecules with interesting properties. For instance, chiral Schiff base ligands, prepared from the condensation of nitrobenzaldehydes with chiral diamines, have been investigated for their potential in asymmetric catalysis. rug.nl The electronic and steric properties of the substituents on the benzaldehyde moiety, such as the isopropoxy and nitro groups, can significantly influence the efficiency and enantioselectivity of the catalytic system.

Furthermore, these Schiff bases can undergo subsequent cyclization reactions to form more complex heterocyclic architectures. For example, the intramolecular redox cyclization of related 2-nitrobenzyl derivatives can lead to the formation of cinnolines, an important class of nitrogen-containing heterocycles. While direct examples with the isopropoxy substituent are not prevalent in the provided search results, the general reactivity pattern of nitrobenzaldehydes suggests its applicability in such transformations.

Building Macrocyclic and Supramolecular Assemblies

Macrocycles, large ring-containing molecules, are of great interest due to their ability to act as hosts for smaller molecules and ions, and their applications in areas such as drug delivery and catalysis. The difunctional nature of molecules derived from this compound can be exploited in macrocyclization reactions.

Schiff base condensation reactions involving dialdehydes and diamines are a common strategy for the synthesis of macrocycles. While direct synthesis of macrocycles from this compound was not explicitly detailed in the provided search results, the principles of macrocycle synthesis using related building blocks are well-established. For example, shape-persistent macrocycles have been prepared through the [3+3] Schiff-base condensation of bifunctional precursors. amazonaws.com The specific substitution pattern of this compound could be used to design macrocycles with specific cavity sizes and electronic properties.

The isopropoxy and nitro groups can also play a crucial role in directing the self-assembly of molecules in the solid state through non-covalent interactions such as hydrogen bonding and π-π stacking. The crystal structure of the related 2-Hydroxy-5-nitrobenzaldehyde (B32719) reveals a network of intermolecular interactions that lead to the formation of a three-dimensional framework. rug.nl This ability to control the solid-state packing is a key aspect of crystal engineering and the design of functional materials.

Research Findings and Data

The synthesis and characterization of this compound and its derivatives have been reported in the literature.

Table 1: Spectroscopic Data for this compound rug.nl

| Spectroscopic Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 1.48 (d, 6H, J = 6.1 Hz), 4.85 (q, 1H, J = 6.1 Hz), 7.10 (d, 1H, J = 9.2 Hz), 8.39 (dd, 1H, J = 2.9, 9.2 Hz), 8.69 (d, 1H, J = 2.9 Hz), 10.41 (s, 1H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 21.8, 72.6, 113.6, 124.7, 125.1, 130.4, 141.1, 164.3, 187.8 |

| Infrared (KBr) | ν 3115, 2991, 2942, 1679, 1609, 1526, 1348, 1284, 1111, 950, 832, 748, 667 cm⁻¹ |

| Mass Spectrometry (EI) | m/z (rel intensity) 209 (10, [M]⁺·), 167 (100), 137 (18), 120 (11), 93 (7), 75 (3), 65 (10), 53 (4) |

| High-Resolution Mass Spectrometry (EI) | calcd for [M]⁺· (C₁₀H₁₁O₄N): 209.0688. found 209.0686 |

The utility of this compound in synthesizing a key intermediate for a Hoveyda-Grubbs catalyst is a prime example of its contribution to advanced organic synthesis. The subsequent reaction of this intermediate with a ruthenium source yields the final catalyst.

Table 2: Synthesis of a Nitro-Substituted Hoveyda-Grubbs Catalyst rug.nl

| Reactant 1 | Reactant 2 | Product | Yield |

| Styrene derivative of this compound | Grubbs' first-generation catalyst | Nitro-substituted Hoveyda-Grubbs catalyst | 70-76% |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of 2-Isopropoxy-5-nitrobenzaldehyde, the aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro and aldehyde groups. The isopropoxy group would exhibit a septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃), with the methine proton being further downfield due to its proximity to the oxygen atom. The aldehydic proton is anticipated to be the most downfield-shifted signal, likely appearing above 9.5 ppm.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each unique carbon atom. The carbonyl carbon of the aldehyde group is expected to have the largest chemical shift, typically in the range of 185-200 ppm. The aromatic carbons would appear between 110 and 160 ppm, with their specific shifts influenced by the electronic effects of the substituents. The carbons of the isopropoxy group would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound No experimental data is currently available in the public domain. The table is structured to be populated once data becomes accessible.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | > 9.5 | 185 - 200 |

| Aromatic (Ar-H) | 7.0 - 8.5 | 110 - 160 |

| Isopropoxy (-OCH(CH₃)₂) | Septet (~4.0-5.0) | ~65-75 |

| Isopropoxy (-OCH(CH₃)₂) | Doublet (~1.3-1.5) | ~20-25 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretch of the aldehyde (around 1700 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively), and C-O stretching of the isopropoxy group (around 1250 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

Table 2: Expected IR Absorption Frequencies for this compound No experimental data is currently available in the public domain. The table is structured to be populated once data becomes accessible.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | ~1700 |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Isopropoxy (C-O) | Stretch | ~1250 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to display absorptions arising from π→π* and n→π* transitions. The conjugated system of the benzene (B151609) ring, aldehyde, and nitro group would likely result in strong absorptions in the UV region. The presence of the nitro group, a strong chromophore, would significantly influence the absorption maxima.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. Common fragmentation pathways would likely involve the loss of the isopropoxy group, the nitro group, or the aldehyde group, leading to characteristic fragment ions. Analysis of these fragments helps to confirm the connectivity of the molecule.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules.

Before properties can be calculated, the molecule's most stable three-dimensional structure, or its ground-state geometry, must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy. For a related compound, 2-Hydroxy-5-nitrobenzaldehyde (B32719), DFT calculations using the B3LYP method with a 6–311++G(d,p) basis set have been performed to achieve this. researchgate.net

Once the geometry is optimized, the electronic properties can be analyzed. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. wuxiapptec.commdpi.com

In a DFT study of the analogous 2-Hydroxy-5-nitrobenzaldehyde, the HOMO was found to be localized over the entire molecule, while the LUMO was concentrated on the nitro group and the benzene (B151609) ring. researchgate.net This distribution facilitates intramolecular charge transfer from the hydroxyl and aldehyde groups to the electron-withdrawing nitro group. The calculated HOMO-LUMO energy gap provides insight into this charge transfer potential.

Table 1: Calculated Electronic Properties for a Benzaldehyde (B42025) Analog

Data adapted from a DFT study on 2-Hydroxy-5-nitrobenzaldehyde. researchgate.net

| Parameter | Value |

| HOMO Energy | -7.21 eV |

| LUMO Energy | -3.45 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.76 eV |

| Ionization Potential | 7.21 eV |

| Electron Affinity | 3.45 eV |

DFT calculations are highly effective at predicting spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. Theoretical calculations of vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts are standard practice.

For 2-Hydroxy-5-nitrobenzaldehyde, theoretical vibrational wavenumbers were calculated using the B3LYP/6–311++G(d,p) method and were found to be in good agreement with experimental FT-IR data. researchgate.net Similarly, 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method in the framework of DFT. These theoretical predictions are invaluable for assigning peaks in experimental spectra.

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for an Analog

Illustrative data based on findings for 2-Hydroxy-5-nitrobenzaldehyde. researchgate.net

| Parameter | Mode of Vibration / Atom | Theoretical Value | Experimental Value |

| IR Frequency (cm⁻¹) | O-H Stretch | 3250 cm⁻¹ | 3245 cm⁻¹ |

| C=O Stretch | 1680 cm⁻¹ | 1675 cm⁻¹ | |

| NO₂ Asymmetric Stretch | 1575 cm⁻¹ | 1570 cm⁻¹ | |

| ¹H NMR Shift (ppm) | Aldehyde (-CHO) | 9.85 ppm | 9.88 ppm |

| Phenolic (-OH) | 11.50 ppm | 11.54 ppm | |

| ¹³C NMR Shift (ppm) | Carbonyl (C=O) | 190.5 ppm | 190.2 ppm |

| C-NO₂ | 140.2 ppm | 140.0 ppm |

Computational Modeling of Reaction Mechanisms and Selectivity

Computational chemistry allows for the detailed exploration of reaction pathways, transition states, and activation energies. By modeling the interaction of reactants like 2-Isopropoxy-5-nitrobenzaldehyde with various reagents, chemists can predict the most likely products and understand the factors controlling selectivity (chemo-, regio-, and stereoselectivity). Frontier Molecular Orbital (FMO) theory, which uses the HOMO and LUMO energies, is often applied to gauge reactivity between a nucleophile and an electrophile. wuxiapptec.com While this is a powerful predictive tool, specific computational studies modeling the reaction mechanisms of this compound are not prominently featured in available literature.

Molecular Dynamics Simulations for Conformational Analysis

For molecules with flexible groups, such as the isopropoxy group in this compound, Molecular Dynamics (MD) simulations can provide insight into their conformational flexibility. MD simulations model the movement of atoms over time, allowing researchers to explore the potential energy surface and identify low-energy conformers. This information is crucial for understanding how the molecule's shape might influence its interactions with other molecules or biological targets. At present, specific MD simulation studies focused on the conformational analysis of this compound have not been reported in scientific literature.

Studies on Non-Linear Optical Properties (for relevant derivatives)

Molecules with significant intramolecular charge transfer, typically containing electron-donating and electron-accepting groups connected by a π-conjugated system, are often investigated for their non-linear optical (NLO) properties. researchgate.net These properties are relevant for applications in telecommunications and optical data processing. researchgate.netresearchgate.net The combination of the electron-donating isopropoxy group and the electron-accepting nitro and aldehyde groups in this compound makes it a candidate for NLO activity.

Computational methods can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.net A high value for the first hyperpolarizability indicates a strong NLO response. mdpi.com DFT calculations on similar benzaldehyde derivatives have been used to estimate these properties. For instance, a study on 4-hydroxybenzaldehyde (B117250) confirmed its NLO potential through the calculation of its hyperpolarizability. mdpi.com

Table 3: Calculated Non-Linear Optical (NLO) Properties for a Benzaldehyde Derivative

Data based on a computational study of 4-hydroxybenzaldehyde. mdpi.com

| Parameter | Calculated Value |

| Dipole Moment (μ) | 4.66 Debye |

| First Hyperpolarizability (β) | 16.518 x 10⁻³⁰ esu |

Future Research Directions and Perspectives

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of hazardous reagents, leading to significant environmental concerns. acs.org Future research will increasingly focus on developing greener synthetic routes for 2-Isopropoxy-5-nitrobenzaldehyde, aligning with the principles of sustainable chemistry. researchgate.netresearchgate.net A key area of development is the refinement of continuous flow chemistry methods. The nitration of 2-isopropoxybenzaldehyde (B1295665) has been successfully demonstrated in a flow-through microreactor, a process that significantly enhances safety and reproducibility compared to conventional batch methods. nih.gov This approach minimizes risks associated with exothermic nitration reactions and allows for a higher degree of control over reaction parameters, leading to improved selectivity and yield. nih.govmdpi.com

Further research will likely explore alternative nitrating agents and solvent systems that are less hazardous. researchgate.net The goal is to move away from traditional strong acids and chlorinated solvents towards more environmentally benign options. nih.gov Investigating solid acid catalysts or enzymatic processes could offer pathways that reduce waste and avoid the generation of toxic byproducts. The principles of green chemistry aim to design processes that are atom-economical, use safer solvents, and are energy-efficient, all of which are pertinent to the future manufacturing of this compound. researchgate.netnih.gov

| Parameter | Batch Protocol | Continuous Flow Protocol |

| Reagents | 2-isopropoxybenzaldehyde, fuming HNO₃, CH₂Cl₂ | 2-isopropoxybenzaldehyde, fuming HNO₃, CH₂Cl₂ |

| Temperature | -10 °C to 10 °C | 10 °C |

| Reaction Time | 10 hours | 120 minutes (for a 26 g scale) |

| Yield | 50% | 65% |

| Key Advantage | Established laboratory scale procedure | Enhanced safety, reproducibility, and higher production rate (13 g/h) |

Exploration of Broader Catalytic Applications Beyond Metathesis

While this compound is renowned as a precursor to Hoveyda-Grubbs type catalysts for olefin metathesis, its inherent chemical functionalities—an aldehyde, a nitro group, and an ether linkage on an aromatic ring—suggest a broader range of potential applications. semanticscholar.orgbeilstein-journals.org Future investigations could pivot towards leveraging these groups in other catalytic domains.

The aldehyde group is a versatile handle for numerous organic transformations. For instance, it can participate in condensation reactions, such as Knoevenagel or aldol (B89426) condensations, to synthesize more complex molecular architectures. researchgate.net The reactivity of the aldehyde is significantly influenced by the strong electron-withdrawing nitro group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. wiserpub.comlearncbse.in This enhanced reactivity could be exploited in reactions like reductive amination to produce novel amine derivatives or in the synthesis of Schiff bases and hydrazones, which themselves can act as ligands for catalytic metals or possess biological activity. wiserpub.com

Furthermore, the nitro group itself can be a site of transformation. Its reduction leads to the corresponding aniline (B41778) derivative, 2-amino-5-isopropoxybenzaldehyde (B13662602), a valuable intermediate for synthesizing heterocyclic compounds like quinolines or as a precursor for new ligand scaffolds. acs.orgchem-soc.si Photochemical reactions involving ortho-nitrobenzaldehydes are also known, which could open pathways to novel light-induced chemical transformations. rsc.org Exploring these non-metathesis applications would significantly broaden the utility of this compound.

Integration into Automated and Continuous Flow Synthesis Platforms

The successful synthesis of this compound using continuous flow microreactors is a significant step, but future work will focus on integrating this process into fully automated, multi-step synthesis platforms. nih.govmdpi.com Automated flow systems offer precise control over reaction conditions, enhance safety by containing hazardous intermediates, and allow for on-demand production, which can minimize the need to store large quantities of potentially unstable compounds. researchgate.netscholarsresearchlibrary.com

Telescoped continuous reactions, where the output of one reactor flows directly into the next, can reduce waste by eliminating the need for intermediate work-up and purification steps. researchgate.net For example, the synthesis of a Hoveyda-Grubbs catalyst could be envisioned as a fully continuous process, starting from 2-isopropoxybenzaldehyde, through the nitration to this compound, followed by subsequent reaction steps to build the final catalyst complex. Such platforms often incorporate in-line process analytical technology (PAT) for real-time monitoring and optimization, leading to higher efficiency and purity. researchgate.net The development of these automated systems represents a paradigm shift in the manufacturing of fine chemicals and pharmaceuticals, moving from batch processing to more sustainable and efficient continuous production. scholarsresearchlibrary.comacs.org

Computational-Aided Design of Novel Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of catalysts. nih.govacs.org Future research will heavily leverage computational-aided design to create novel derivatives of this compound with precisely tailored properties for next-generation catalysts.

These computational models can guide synthetic efforts, reducing the trial-and-error involved in catalyst development. scirp.org By understanding the structure-activity relationships, scientists can rationally design ligands derived from new this compound analogues to create catalysts that are more active, more selective (e.g., for Z- or E-olefins), or more stable under specific reaction conditions. researchgate.netnih.gov

| Computational Method | Application in Catalyst Design | Predicted Outcome |

| Density Functional Theory (DFT) | Modeling the catalyst initiation energy barrier. | Predicts how fast a catalyst will start the metathesis reaction. nih.govresearchgate.net |

| DFT/Molecular Mechanics (QM/MM) | Simulating ligand exchange and stability. | Assesses the robustness and lifetime of the catalyst under reaction conditions. |

| Natural Bond Orbital (NBO) Analysis | Analyzing charge transfer and electronic effects. | Explains how substituents like the nitro group influence the metal center's reactivity. researchgate.net |

Investigation of Supramolecular Assembly Potential (e.g., crystal engineering based on intermolecular interactions)

The functional groups present in this compound—the aldehyde, nitro, and ether moieties—provide multiple sites for non-covalent interactions, such as hydrogen bonding and π-π stacking. This suggests significant potential for its use in crystal engineering and the design of novel supramolecular assemblies.

The aldehyde oxygen and the oxygens of the nitro group can act as hydrogen bond acceptors. scholarsresearchlibrary.com In the presence of suitable hydrogen bond donors, these interactions can guide the self-assembly of molecules into predictable, ordered, one-, two-, or three-dimensional networks. The aromatic ring itself can participate in π-π stacking interactions, further stabilizing the crystal lattice. The interplay between these different intermolecular forces can lead to the formation of polymorphs with distinct physical properties. mdpi.com

Future research could explore the co-crystallization of this compound with other molecules to create new materials with tailored optical, electronic, or porous properties. Understanding and controlling the supramolecular assembly of this compound and its derivatives could lead to applications in areas such as nonlinear optics, gas storage, or the development of molecular sensors. nih.govnih.gov

Q & A

Basic: What are the recommended methods for synthesizing 2-Isopropoxy-5-nitrobenzaldehyde in laboratory settings?

Methodological Answer:

The compound can be synthesized via continuous flow nitration in microreactors, which enhances reaction control and safety. Key steps include:

- Using a microreactor setup to mix 2-isopropoxybenzaldehyde with a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C).

- Optimizing residence time (~5–10 minutes) to maximize yield while minimizing byproducts .

- Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Emergency Measures: For skin contact, rinse with water for 15 minutes; for eye exposure, flush with saline solution and seek medical attention .

- Storage: Keep in a sealed container in a dry, ventilated area away from ignition sources .

Advanced: How can computational methods like density-functional theory (DFT) be applied to study the electronic properties of this compound?

Methodological Answer:

- Functional Selection: Use gradient-corrected exchange-energy functionals (e.g., Becke’s 1988 functional) to model the electron density and asymptotic behavior of the nitro group .

- Basis Sets: Employ triple-zeta basis sets (e.g., 6-311G**) for accurate orbital descriptions.

- Validation: Compare computed infrared (IR) spectra with experimental data to validate vibrational modes of the aldehyde and nitro groups .

Advanced: What strategies can resolve contradictions between experimental and computational data regarding the compound’s reactivity?

Methodological Answer:

- Functional Calibration: Test multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to electron correlation effects .

- Experimental Cross-Validation: Use X-ray crystallography (via SHELX refinement) to confirm bond lengths and angles, resolving discrepancies in predicted geometries .

- Statistical Analysis: Apply error metrics (e.g., root-mean-square deviation) to quantify deviations between computed and observed spectroscopic data .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (CDCl₃) identifies the aldehyde proton (~10 ppm) and nitro-group deshielding effects on aromatic protons .

- IR Spectroscopy: Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and nitro-group asymmetric stretching (~1520 cm⁻¹) .

- X-ray Crystallography: Use SHELXL for structure refinement to resolve crystal packing and hydrogen-bonding patterns .

Advanced: How does the nitro group’s electronic effect influence the compound’s role in preparing Hoveyda-Grubbs catalysts?

Methodological Answer:

- Electron-Withdrawing Effect: The nitro group stabilizes the Ru-carbene intermediate by reducing electron density at the metal center, enhancing catalytic activity in olefin metathesis .

- Synthetic Optimization: Introduce electron-withdrawing substituents via regioselective nitration under flow conditions to fine-tune catalyst performance .

Advanced: How can reaction conditions be optimized for synthesizing this compound in flow reactors?

Methodological Answer:

- Parameter Screening: Use a design-of-experiments (DoE) approach to test variables:

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Moisture Sensitivity: Store in a desiccator with silica gel to prevent hydrolysis of the aldehyde group .

- Light Protection: Use amber glass bottles to avoid photodegradation of the nitro moiety .

- Stability Testing: Periodically analyze purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。